molecular formula C4H4BrNO B1439239 4-(Bromomethyl)oxazole CAS No. 1065073-37-1

4-(Bromomethyl)oxazole

Cat. No. B1439239
M. Wt: 161.98 g/mol
InChI Key: QUAHYLYAIBFWNF-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)oxazole” is a chemical compound with the molecular formula C4H4BrNO . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole-based molecules, including “4-(Bromomethyl)oxazole”, has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Another method involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . A novel oxazole building block, 4-bromomethyl-2-chlorooxazole, has also been synthesized and used in palladium-catalysed cross-coupling reactions to make a range of 2,4-disubstituted oxazoles .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)oxazole” includes a five-membered oxazole ring with one nitrogen atom and one oxygen atom . The exact mass of the compound is 242.87174 g/mol, and its monoisotopic mass is 240.87379 g/mol .


Chemical Reactions Analysis

Oxazole-based molecules, including “4-(Bromomethyl)oxazole”, can engage with many enzymes and receptors in biological systems through various non-covalent interactions . These interactions lead to a variety of chemical reactions and biological activities.


Physical And Chemical Properties Analysis

“4-(Bromomethyl)oxazole” has a molecular weight of 242.90 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 and a topological polar surface area of 26 Ų .

Scientific Research Applications

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus .

    Medicinal Chemistry

    • Oxazole-based molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
    • They are known as a prime skeleton for drug discovery .
    • A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

    Synthetic Chemistry

    • The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
    • The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis is a significant area of research .

Safety And Hazards

The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is considered hazardous . It may cause severe skin burns and eye damage, and it may cause respiratory irritation . Similar precautions should be taken when handling “4-(Bromomethyl)oxazole”.

Future Directions

Oxazole-based molecules, including “4-(Bromomethyl)oxazole”, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . The important information presented in the retrieved papers will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

4-(bromomethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAHYLYAIBFWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657322
Record name 4-(Bromomethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)oxazole

CAS RN

1065073-37-1
Record name 4-(Bromomethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AL Satz, J Cai, Y Chen, R Goodnow… - Bioconjugate …, 2015 - ACS Publications
Complex mixtures of DNA encoded small molecules may be readily interrogated via high-throughput sequencing. These DNA encoded libraries (DELs) are commonly used to discover …
Number of citations: 182 pubs.acs.org

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